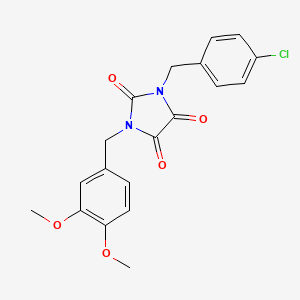
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a useful research compound. Its molecular formula is C19H17ClN2O5 and its molecular weight is 388.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This imidazole derivative has garnered attention for its various pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. The following sections will explore the compound's biological activity, synthesis, and relevant case studies.
- Molecular Formula : C19H17ClN2O5
- Molecular Weight : 388.8 g/mol
- CAS Number : 478262-68-9
- Predicted Boiling Point : 577.4 ± 50.0 °C
- Density : 1.404 ± 0.06 g/cm³
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have demonstrated that compounds similar to this compound show significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range between 8–64 μg/ml against bacterial isolates and 128–256 μg/ml against pathogenic yeast such as Candida albicans .
Anti-inflammatory Effects
Imidazole derivatives have also been explored for their anti-inflammatory properties. A study highlighted that certain substituted imidazoles exhibited potent inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Antioxidant Activity
The antioxidant activity of imidazole derivatives is another area of interest. Compounds similar to the target compound have shown promising results in scavenging free radicals and reducing oxidative stress in various biological models. This activity is crucial for preventing cellular damage associated with chronic diseases .
Study on Antiurease Activity
A comparative study evaluated the antiurease activity of various imidazole derivatives, including those with similar structural motifs to our target compound. The results indicated that certain substitutions significantly enhanced the inhibitory effects on urease enzymes, which are implicated in urinary tract infections and other conditions. The most potent compound in this series demonstrated an IC50 value significantly lower than standard treatments .
| Compound Code | Substituents | Antiurease Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 4a | H, Cl, CH₃ | 76.44 ± 0.8 | 47.53 |
| 4b | H, Cl, Br | 76.54 ± 0.8 | 47.64 |
| 4c | Br, H, F | 92.58 ± 0.3 | 11.35 |
| Target Compound | Varied | TBD | TBD |
Synthesis and Biological Evaluation
A recent synthesis study focused on developing novel imidazole derivatives through various catalytic methods highlighted the biological evaluation of these compounds against selected pathogens . The findings suggested that modifications at specific positions significantly influenced both the synthesis yield and biological efficacy.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZLALAGKVBTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














